7-Methoxypyrimido[4,5-b]quinolin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxypyrimido[4,5-b]quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-17-9-2-3-10-7(5-9)4-8-6-14-12(13)16-11(8)15-10/h2-6H,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBJRBDRCVNUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Molecular Mechanisms of Action of Pyrimido 4,5 B Quinolin 2 Amine Derivatives
General Biological Activity Spectrum of Pyrimido[4,5-b]quinolines in Research
Derivatives of pyrimido[4,5-b]quinoline have demonstrated a broad spectrum of biological activities, making them a subject of intense scientific investigation. researchgate.net The core structure has been identified as a key motif for the development of agents with therapeutic potential. researchgate.net Numerous studies have highlighted their efficacy as inhibitors of cancer cell growth, and they have also been explored for antioxidant, anti-inflammatory, antiviral, and antimicrobial applications. researchgate.netunar.ac.idnih.govresearchgate.net The biological effectiveness of these compounds is greatly influenced by their structural composition and substitution patterns. researchgate.netunar.ac.id For instance, certain derivatives have shown promise as antimitotic agents and possess cytotoxic activity. unar.ac.idresearchgate.net The versatility of this chemical framework allows for the synthesis of a large number of derivatives, many of which exhibit potent biological profiles against various disease models. nih.govresearchgate.netnih.gov
**3.2. Targeted Biological Pathways and Molecular Interactions
The therapeutic potential of pyrimido[4,5-b]quinoline derivatives stems from their ability to interact with and modulate key biological pathways. Their mechanisms of action often involve direct engagement with crucial cellular components like enzymes and nucleic acids, leading to the disruption of pathological processes.
A primary mechanism through which pyrimido[4,5-b]quinoline derivatives exert their effects is via the inhibition of critical enzymes, particularly protein kinases involved in cancer progression.
Several novel series of pyrimido[4,5-b]quinoline derivatives have been synthesized and identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govcu.edu.eg For example, compounds designated 4d, 4i, and 4l demonstrated significant inhibition of both EGFR and HER2, with IC50 values in the nanomolar range, comparable to the reference drug lapatinib. nih.govcu.edu.eg Another study identified a compound, 5b, which also showed potent HER2 inhibition with an IC50 of 0.073 µM. researchgate.netnih.gov This dual inhibition is a key strategy in cancer therapy to overcome resistance mechanisms. In addition to receptor tyrosine kinases, other studies have noted that derivatives of the related benzo nih.govnih.govoxazin-4-one, a precursor for pyrimido[4,5-b]quinoline synthesis, showed significant activity against DNA-dependent Protein Kinase (DNA-PK) and Phosphoinositide 3-kinase (PI3K). researchgate.net
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4d | EGFR | 0.065 | nih.govcu.edu.eg |
| Compound 4i | EGFR | 0.116 | nih.govcu.edu.eg |
| Compound 4l | EGFR | 0.052 | nih.govcu.edu.eg |
| Compound 4d | HER2 | 0.09 | nih.govcu.edu.eg |
| Compound 4i | HER2 | 0.164 | nih.govcu.edu.eg |
| Compound 4l | HER2 | 0.055 | nih.govcu.edu.eg |
| Compound 5b | HER2 | 0.073 | researchgate.netnih.gov |
| Lapatinib (Reference) | EGFR | 0.045 | cu.edu.eg |
The planar tetracyclic structure of the pyrimido[4,5-b]quinoline core is well-suited for interaction with nucleic acids, a mechanism central to the cytotoxic activity of many anticancer agents. Several derivatives, particularly those belonging to the pyrimido[4',5':4,5]thieno(2,3-b)quinoline subgroup, have been shown to be potent DNA intercalators. nih.govnih.gov
Biophysical studies have confirmed this mode of binding. The interaction of these molecules with DNA leads to hypochromism in the UV-visible spectrum and enhanced fluorescence emission. nih.gov Association constants calculated from these spectral titrations are in the range of 10⁴ to 10⁶ M⁻¹, indicating a strong binding affinity. nih.gov Further evidence comes from circular dichroism studies, which show conformational changes in DNA upon binding, and ethidium (B1194527) bromide displacement assays, which confirm the intercalative mode. nih.gov This insertion between DNA base pairs can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell death. nih.gov
By targeting key cellular machinery, pyrimido[4,5-b]quinoline derivatives can effectively halt cell proliferation by modulating the cell cycle and inducing programmed cell death, or apoptosis.
Flow cytometry analysis has revealed that potent derivatives can induce cell cycle arrest, often at the S phase. nih.govcu.edu.egresearchgate.netresearchgate.net For instance, compound 4l was found to arrest the cell cycle in the S phase, while another active compound, 5b, also induced S phase arrest. nih.govcu.edu.egresearchgate.netresearchgate.net This disruption of normal cell cycle progression prevents cancer cells from dividing.
Beyond cytostatic effects, these compounds are potent inducers of apoptosis. nih.gov Studies have shown that treatment with these agents leads to a significant increase in the sub-G1 cell population, a hallmark of apoptosis. nih.gov The induction of apoptosis by compounds like 4l and 5b has been shown to be substantial, with one study reporting a 60-fold increase in apoptosis compared to untreated cells. nih.govcu.edu.egresearchgate.net The underlying mechanisms involve key apoptotic regulators. For example, compound 5b was found to increase the levels of pro-apoptotic proteins such as p53, Bax, and caspase-7, while simultaneously inhibiting the anti-apoptotic protein Bcl-2. researchgate.netnih.govresearchgate.net Further evidence of apoptosis includes observations of DNA fragmentation, a classic indicator of programmed cell death. nih.gov
In Vitro Pharmacological Characterization in Cellular Models
The therapeutic potential of pyrimido[4,5-b]quinoline derivatives has been extensively validated in various cellular models, particularly against a panel of human cancer cell lines.
A significant body of research has demonstrated the potent antiproliferative and cytotoxic activity of pyrimido[4,5-b]quinoline derivatives against numerous cancer cell lines. The Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line has been a frequent model, with multiple studies reporting strong activity. nih.govcu.edu.egresearchgate.netnih.govresearchgate.net For example, a series of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines showed potent cytotoxicity against MCF-7 cells, with compounds 4d and 4l exhibiting IC50 values of 2.67 µM and 1.62 µM, respectively. nih.govcu.edu.eg Another series also showed promising activity against MCF-7 cells, with the most active compound, 5b, having an IC50 of 1.67 µM. nih.gov
The activity of these compounds is not limited to breast cancer. The 8-methoxy derivative MPTQ was cytotoxic against human promyelocytic leukemia (HL-60), melanoma (B16F10), and neuroblastoma (Neuro 2a) cell lines, with ID50 values ranging from 0.08 to 1.0 µM. nih.gov Other studies have evaluated derivatives against lung carcinoma (A549), prostate cancer (PC3), and additional cancer cell types, confirming the broad-spectrum antiproliferative potential of this chemical scaffold. cu.edu.egnih.gov
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 4d | MCF-7 | Breast | 2.67 | nih.govcu.edu.eg |
| Compound 4h | MCF-7 | Breast | 6.82 | nih.govcu.edu.eg |
| Compound 4i | MCF-7 | Breast | 4.31 | nih.govcu.edu.eg |
| Compound 4l | MCF-7 | Breast | 1.62 | nih.govcu.edu.eg |
| Compound 3e | MCF-7 | Breast | 4.20 | researchgate.net |
| Compound 5b | MCF-7 | Breast | 1.67 | nih.gov |
| MPTQ | HL-60 | Leukemia | ~0.08-1.0 | nih.gov |
| MPTQ | B16F10 | Melanoma | ~0.08-1.0 | nih.gov |
| MPTQ | Neuro 2a | Neuroblastoma | ~0.08-1.0 | nih.gov |
| Compound 13 | PC3 | Prostate | 1.4 | nih.gov |
| Compound 18 | PC3 | Prostate | 1.6 | nih.gov |
| Lapatinib (Reference) | MCF-7 | Breast | >10 | cu.edu.eg |
Anti-inflammatory and Antioxidant Mechanisms in Cellular Assays
Derivatives of the pyrimido[4,5-b]quinoline core structure have demonstrated notable antioxidant and anti-inflammatory properties in a variety of in vitro cellular assays. researchgate.netresearchgate.net These activities are crucial for combating cellular damage caused by oxidative stress and for modulating inflammatory responses.
The antioxidant potential of this class of compounds has been evaluated using several methods. nih.gov For instance, certain pyrimido[4,5-b]quinolin-4-one derivatives have shown significant free radical scavenging activity. researchgate.netresearchgate.net In one study, a derivative exhibited an 80% inhibitory effect in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, while another compound was found to protect erythrocytes from hemolysis induced by AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a free radical generator. researchgate.net Other related pyrimido[5,4-c]quinoline derivatives have also shown potent activity in assays measuring DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, superoxide (B77818) radical scavenging, and nitric oxide scavenging. nih.gov These findings suggest that the pyrimido[4,5-b]quinoline scaffold can effectively neutralize reactive oxygen species, a key mechanism in preventing cellular damage.
Regarding anti-inflammatory action, studies on related heterocyclic systems indicate that these compounds may target key inflammatory pathways. For example, some pyrimido[4,5-b]quinolin-4-ones have shown moderate anti-inflammatory activities in preliminary testing. nih.gov The mechanism often involves the inhibition of pro-inflammatory mediators and enzymes. While direct cellular assay data on the specific anti-inflammatory mechanisms of pyrimido[4,5-b]quinolines is emerging, research on other quinoline-based compounds has shown inhibition of pathways involving nuclear factor kappa-B (NF-κB) and pro-inflammatory cytokines like interleukin 1-beta (IL-1β), which are critical components of the inflammatory response. mdpi.com
| Derivative Class | Assay | Finding | Reference |
| Pyrimido[4,5-b]quinolin-4-one | ABTS Assay | Showed 80% inhibition of ABTS radical | researchgate.net |
| Pyrimido[4,5-b]quinolin-4-one | AAPH-induced Hemolysis | Protected erythrocytes from hemolysis | researchgate.net |
| Pyrimido[5,4-c]quinoline | DPPH Radical Scavenging | Exhibited significant antioxidant activity | nih.gov |
| Pyrimido[5,4-c]quinoline | Superoxide Radical Scavenging | Exhibited significant antioxidant activity | nih.gov |
| Pyrimido[4,5-b]quinolin-4-one | General Anti-inflammatory | Displayed moderate activity | nih.gov |
Antimicrobial Activity against Pathogenic Strains (Bacterial, Fungal)
The pyrimido[4,5-b]quinoline scaffold is a promising framework for the development of new antimicrobial agents. unar.ac.idunar.ac.id Derivatives have been shown to be effective against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govresearchgate.net
Studies have demonstrated that the antimicrobial efficacy is highly dependent on the specific substitutions on the core ring structure. nih.gov For example, 4-aminopyrimido[4,5-b]quinoline derivatives containing a thio-functional group were found to be the most active against selected microbes. nih.gov In a broad screening, various pyrimido[4,5-b]quinoline analogs were tested against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, and fungal strains including Aspergillus terrus and Aspergillus flavus. researchgate.net Certain derivatives in this screen showed antimicrobial activity superior to the standard drugs cefotaxime (B1668864) and fluconazole. researchgate.net
Other research has highlighted pyrimido[4,5-b]quinoline derivatives with significant antifungal properties, with some compounds showing higher activity against fungi than the reference drug Nystatin. nih.gov A recent study reported that several new pyrimido[4,5-b]quinoline derivatives displayed antibacterial potential with zones of inhibition ranging from 9-24 mm, comparable to the standard ampicillin (B1664943) (20-25 mm). nih.gov In the same study, certain derivatives recorded higher antifungal activity against Candida albicans than the reference drug amphotericin B. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting essential microbial enzymes like DNA gyrase and dihydrofolate reductase (DHFR). nih.gov
| Derivative/Analog | Pathogen | Activity Noted | Reference |
| Pyrimido[4,5-b]quinoline Analogs | S. aureus, B. subtilis, E. coli, S. typhi | Good to moderate activity | researchgate.net |
| Pyrimido[4,5-b]quinoline Analogs | Aspergillus terrus, Aspergillus flavus | Higher activity than fluconazole | researchgate.net |
| Pyrimido[4,5-b]quinoline-4-one Deriv. | Various Fungi | Higher activity than Nystatin | nih.gov |
| Pyrimido[4,5-b]quinoline Deriv. | Candida albicans | Higher activity than amphotericin B | nih.gov |
| 4-Aminopyrimido[4,5-b]quinoline Deriv. | Various Bacteria & Fungi | Thio-derivatives were most active | nih.gov |
Preclinical Efficacy Studies in Relevant Biological Systems (Non-Human)
Preclinical studies in non-human biological systems have confirmed the therapeutic potential of pyrimido[4,5-b]quinoline derivatives, particularly their anti-inflammatory and analgesic effects. researchgate.netnih.gov These in vivo studies provide crucial evidence of a compound's efficacy and mechanism of action in a whole organism.
A key study investigated an 8-methoxy analog, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline (Methoxy-DPTQ), which is structurally very similar to 7-Methoxypyrimido[4,5-b]quinolin-2-amine. nih.gov This compound demonstrated significant in vivo anti-inflammatory and analgesic activities. nih.gov In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, Methoxy-DPTQ showed a notable reduction in inflammation. nih.gov The study also substantiated its antioxidant properties by demonstrating a reduction in lipid peroxidation and a restoration of antioxidant enzyme levels (superoxide dismutase, glutathione, and catalase) in tumor-bearing mice. nih.gov Furthermore, the compound exhibited analgesic effects, inhibiting pain responses by 19-33%. nih.gov
Another study focused on a different derivative, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, as a potential oral antiallergy agent. In a rat passive cutaneous anaphylaxis model, this compound was found to be ten times more potent than the established drug disodium (B8443419) cromoglycate, highlighting the scaffold's potential in treating allergic inflammatory conditions.
These preclinical findings underscore the promise of the pyrimido[4,5-b]quinoline core structure. The demonstrated efficacy of a closely related 8-methoxy analog in animal models for inflammation and pain suggests that this compound likely shares a similar potential for in vivo biological activity. nih.gov
| Compound Class/Derivative | Preclinical Model | Key Efficacy Finding | Reference |
| 8-Methoxy-pyrimido[4',5':4,5]thieno (2,3-b)quinoline (Methoxy-DPTQ) | Ehrlich's ascites carcinoma in mice | Increased lifespan by 80-85%; restored antioxidant enzyme levels | nih.gov |
| 8-Methoxy-pyrimido[4',5':4,5]thieno (2,3-b)quinoline (Methoxy-DPTQ) | Pain model in mice | Inhibited pain response by 19-33% | nih.gov |
| Pyrimido[4,5-b]quinolin-4-one Derivatives | Carrageenan-induced paw edema in rats | Efficacy comparable to diclofenac (B195802) and aspirin | researchgate.net |
| Ethyl 3,4-dihydro-4-oxopyrimido [4,5-b]quinoline-2-carboxylate | Rat passive cutaneous anaphylaxis | 10 times more potent than disodium cromoglycate |
Structure Activity Relationship Sar and Rational Design Principles for Pyrimido 4,5 B Quinolines
Elucidation of Key Pharmacophoric Features
The biological activity of pyrimido[4,5-b]quinoline derivatives is intrinsically linked to a specific arrangement of structural features, known as a pharmacophore. For their anticancer properties, particularly as inhibitors of human epidermal growth factor receptor 2 (HER2), a defined pharmacophore has been proposed. This model highlights the importance of a hydrophobic head, a hydrogen-bond-donating amino group at the C4 position acting as a linker, a central pyrimido[4,5-b]quinoline ring system, and a hydrophobic tail. researchgate.netcu.edu.eg The core pyrimido[4,5-b]quinoline structure serves as the fundamental scaffold, with the nitrogen atoms within the ring system playing a crucial role in interacting with target proteins. researchgate.netresearchgate.net Molecular docking studies have further illuminated these interactions, revealing that specific substitutions on this core can significantly influence binding affinity and, consequently, biological activity. nih.gov
Impact of Substituent Position and Nature on Biological Potency
The biological potency of pyrimido[4,5-b]quinoline derivatives is highly sensitive to the nature and position of various substituents on the core scaffold. researchgate.net SAR studies have demonstrated that modifications at the C2, C4, and C5 positions, as well as on the quinoline (B57606) portion of the molecule, can dramatically alter activity.
As dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and HER2, the substitution pattern on the N-aryl and 5-aryl moieties of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines has been shown to be a critical determinant of cytotoxic activity. nih.gov The electronic nature and bulkiness of the substituents on the 5-phenyl ring are particularly influential. For instance, the presence of an electron-donating methoxy (B1213986) group tends to enhance activity. Bulky substituents such as 3,4,5-trimethoxy groups at the 5-phenyl position have been associated with improved biological response compared to less bulky, electron-withdrawing groups like a 4-chloro substituent. nih.gov
Furthermore, the nature of the N-aryl moiety at the C4-amino position also plays a significant role. While a simple aromatic ring like p-toluidine (B81030) can confer good activity, the introduction of a sulfonamide group, particularly a sulfadiazine (B1682646) moiety, has been shown to markedly increase cytotoxic potency. nih.gov Conversely, heterocyclic N-substituents have been observed to reduce activity in some series. nih.gov
The following table summarizes the structure-activity relationships of a series of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines as dual EGFR/HER2 inhibitors. nih.gov
| Compound | 5-Aryl Substituent | N-Aryl Substituent | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 4d | 2-Methoxy | Sulfadiazine | 0.065 | 0.090 | 2.67 |
| 4h | 4-Chloro | Sulfadiazine | - | - | 6.82 |
| 4i | 3,4,5-Trimethoxy | p-Toluidine | 0.116 | 0.164 | 4.31 |
| 4l | 3,4,5-Trimethoxy | Sulfadiazine | 0.052 | 0.055 | 1.62 |
| Lapatinib | - | - | 0.045 | - | - |
In another study focusing on 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones as potential anticancer agents and HER2 inhibitors, the substitution on the 2-phenyl ring was found to be critical. The presence of smaller electron-withdrawing atoms on this ring increased activity, with potency decreasing as the atomic size of the substituent increased. Conversely, for electron-donating groups, an increase in bulkiness was correlated with enhanced activity. However, ortho-substitution with an electron-withdrawing group led to a decrease in activity, likely due to steric hindrance. researchgate.net
Design Strategies for Enhanced Specificity and Activity
The rational design of pyrimido[4,5-b]quinoline derivatives with improved specificity and activity often involves strategies that aim to optimize interactions with the target protein. One such approach is conformational restriction, which seeks to pre-organize the molecule in a bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing potency and selectivity. acs.org This strategy can lead to the discovery of novel chemical scaffolds with improved intellectual property positions. acs.org
For kinase inhibitors, a common design strategy involves targeting the hinge region of the kinase domain. The pyrimido[4,5-b]quinoline scaffold can serve as a template for positioning key hydrogen bond donors and acceptors to interact with this conserved region. Further modifications can then be made to substituents to exploit less conserved regions of the ATP-binding pocket, thereby achieving selectivity for a particular kinase. For instance, in the design of selective CDK9 inhibitors based on a 2,4,5-trisubstituted pyrimidine (B1678525) scaffold, the introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for achieving selectivity over CDK2. cardiff.ac.uk This principle of exploiting subtle differences in the gatekeeper pocket and other regions of the kinase active site can be applied to the pyrimido[4,5-b]quinoline system to develop inhibitors with high target specificity.
Scaffold Hopping and Bioisosteric Replacements within the Pyrimido[4,5-b]quinoline Framework
Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry for the discovery of novel chemotypes with improved properties. Scaffold hopping involves replacing the core molecular framework of a known active compound with a different, yet functionally equivalent, scaffold. This can lead to compounds with improved potency, selectivity, pharmacokinetic properties, or novel intellectual property. For example, in the development of S. aureus NorA efflux pump inhibitors, a focused scaffold hopping approach was successfully employed to replace a quinoline core with a quinazoline (B50416) scaffold, resulting in potent new derivatives. acs.org This demonstrates the feasibility of interchanging related heterocyclic systems to optimize biological activity.
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is another widely used strategy to fine-tune the properties of a lead compound. mdpi.com This can involve classical bioisosteres (e.g., replacing a hydroxyl group with an amino group) or non-classical bioisosteres (e.g., replacing a carboxylic acid with a tetrazole). In the context of the pyrimido[4,5-b]quinoline framework, bioisosteric replacements could be envisioned at various positions. For instance, the methoxy group in 7-Methoxypyrimido[4,5-b]quinolin-2-amine could be replaced with other small, hydrogen-bond accepting groups to probe the local environment of the binding pocket. Similarly, the 2-amino group could be replaced with other hydrogen-bond donating groups. A study on pyrazolo[4,3-f]quinoline derivatives utilized a bioisosterism-based strategy to design novel anticancer agents, highlighting the utility of this approach in developing new fused heterocyclic compounds with therapeutic potential. mdpi.com
Computational Chemistry and Molecular Modeling Studies of Pyrimido 4,5 B Quinolin 2 Amine and Analogs
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This method is crucial for understanding the structural basis of inhibition and for identifying key interactions that stabilize the ligand-receptor complex. Numerous studies have employed molecular docking to investigate the therapeutic potential of pyrimido[4,5-b]quinoline derivatives against a range of biological targets.
For instance, as potential anticancer agents, various N-aryl-5-aryl-tetrahydropyrimido[4,5-b]quinolin-4-amine analogs have been docked into the ATP-binding sites of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov These studies revealed that the pyrimido[4,5-b]quinoline core effectively mimics the hinge-binding motif of known inhibitors, forming critical hydrogen bonds with backbone residues in the hinge region of the kinases. nih.gov Similarly, docking studies of pyrimidohexahydroquinoline derivatives against the anti-apoptotic protein Mcl-1 have shown strong binding affinities, with calculated binding energies superior to that of a co-crystallized ligand. rsc.org
In the realm of antimicrobial research, pyrimido[4,5-b]quinoline derivatives have been docked into the active sites of bacterial enzymes such as DNA gyrase and Dihydrofolate Reductase (DHFR). nih.gov These studies successfully predicted the binding modes and interactions responsible for the observed antimicrobial activity, confirming that these compounds are promising leads for the development of novel antibacterial agents. nih.gov More recently, in the search for antiviral agents, analogs like 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were docked into the main protease (Mpro) of SARS-CoV-2, demonstrating efficient binding and suggesting a potential application in antiviral therapy. rsc.org
The key interactions typically observed in these docking studies include hydrogen bonds between the nitrogen atoms of the pyrimidine (B1678525) ring and protein backbone residues, as well as hydrophobic and π-stacking interactions involving the fused ring system and specific amino acid side chains like phenylalanine, leucine, and valine.
| Pyrimido[4,5-b]quinoline Analog | Protein Target | Binding Score / Energy (kcal/mol) | Key Interacting Residues | Therapeutic Area |
|---|---|---|---|---|
| N-aryl-5-aryl-tetrahydropyrimido[4,5-b]quinolin-4-amine | EGFR / HER2 | -8.5 to -10.2 (Docking Score) | Met793, Lys745, Asp855 (EGFR) | Anticancer nih.gov |
| 2-Aryl-dihydropyrimido[4,5-b]quinolin-4-one | HER2 | -8.9 to -10.1 (Docking Score) | Met801, Lys753, Asp863 | Anticancer nih.gov |
| Pyrimidohexahydroquinoline-thiosemicarbazide analog | Mcl-1 | -8.97 | Met250, Arg263, Val253 | Anticancer rsc.org |
| Substituted pyrimido[4,5-b]quinolines | DNA Gyrase / DHFR | Not specified | Asp81, Gly85 (DNA Gyrase) | Antimicrobial nih.gov |
| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one | SARS-CoV-2 Mpro | -8.1 | His41, Cys145, Glu166 | Antiviral rsc.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, evaluating the stability and conformational changes of the complex over time. MD simulations are crucial for validating docking poses and assessing the persistence of key interactions in a simulated physiological environment.
For related heterocyclic kinase inhibitors, MD simulations are routinely performed to confirm the stability of the predicted binding mode. mdpi.com The simulation trajectory is analyzed for parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the course of the simulation (e.g., 100-200 nanoseconds) indicates that the complex has reached equilibrium and the ligand does not dissociate from the binding pocket. mdpi.com
Another important parameter, the Root Mean Square Fluctuation (RMSF), is used to analyze the flexibility of individual amino acid residues. Lower RMSF values for residues in the binding pocket suggest that the ligand binding has a stabilizing effect on the protein. mdpi.com Furthermore, analysis of hydrogen bond occupancy throughout the simulation can confirm whether the key interactions predicted by docking are maintained over time, providing stronger evidence for the proposed binding mode. Although specific, detailed MD simulation studies for 7-Methoxypyrimido[4,5-b]quinolin-2-amine itself are not widely published, the application of this technique is a standard and critical step in the computational validation of potential drug candidates within this chemical class.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening.
While formal QSAR models for the pyrimido[4,5-b]quinoline class are not extensively detailed in the literature, several studies provide the necessary foundation by reporting Structure-Activity Relationship (SAR) data. For example, studies on N-aryl-5-aryl-tetrahydropyrimido[4,5-b]quinolin-4-amines as EGFR/HER2 inhibitors have generated valuable data by synthesizing a series of analogs and measuring their half-maximal inhibitory concentrations (IC50). cu.edu.eg
These SAR studies have revealed key trends:
Substitution on the 5-aryl ring: The presence of electron-donating groups (e.g., methoxy) on the 5-aryl moiety often leads to enhanced cytotoxic and inhibitory activity. cu.edu.eg
Substitution on the N-aryl ring: Incorporating a sulfonamide group on the N-aryl ring can significantly improve the anticancer activity. cu.edu.eg
Effect of the core structure: Analogs with a 2-aryl-dihydropyrimido[4,5-b]quinolin-4-one structure have also shown potent activity against HER2, with IC50 values in the nanomolar range. nih.gov
This type of experimental data, correlating specific structural modifications with changes in biological activity (e.g., IC50 values), is the essential input required for the future development of predictive QSAR models for this scaffold.
In Silico ADME Prediction
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the discovery process using computational methods can prevent costly late-stage failures. In silico ADME predictions are now a standard component of computational drug design.
For pyrimido[4,5-b]quinoline analogs and related heterocyclic compounds, ADME properties are commonly evaluated based on physicochemical descriptors. rsc.orgresearchgate.net A primary screen is often performed using Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound and its potential for good oral bioavailability. The rule states that a compound is more likely to be orally absorbed if it has:
A molecular weight (MW) of ≤ 500 Da
A calculated octanol-water partition coefficient (LogP) of ≤ 5
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
Studies on pyrimidohexahydroquinolines have shown that many derivatives possess desirable drug-likeness and oral bioavailability characteristics based on these computational models. rsc.org Other important predicted parameters include the Topological Polar Surface Area (TPSA), which is related to cell permeability, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.
| ADME Parameter | Definition | Favorable Range for Oral Bioavailability |
|---|---|---|
| Molecular Weight (MW) | The mass of one molecule of the substance. | ≤ 500 g/mol |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | ≤ 5 |
| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | ≤ 10 |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, correlating with permeability. | ≤ 140 Ų |
Theoretical Calculations of Electronic Structure and Reactivity
Theoretical quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. nih.gov These calculations are used to determine various molecular properties and reactivity descriptors that are difficult to measure experimentally.
For pyrimido[4,5-b]quinoline analogs, DFT calculations have been employed to optimize molecular geometries and analyze electronic properties. rsc.orgrsc.org A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. rsc.orgijcce.ac.ir
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. rsc.org This map is useful for predicting how a molecule will interact with other molecules, identifying sites prone to electrophilic or nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. rsc.org These theoretical calculations complement experimental findings and provide a deeper understanding of the physicochemical properties that govern the biological activity of the pyrimido[4,5-b]quinoline scaffold.
| Pyrimido[4,5-b]quinoline Analog | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 2,4-dimethoxy-THPQ (unsubstituted) | B3LYP/6-31G(d) | -5.65 | -1.12 | 4.53 | 2.53 rsc.org |
| 2,4-dimethoxy-THPQ (3-chloro substituted) | B3LYP/6-31G(d) | -5.83 | -1.42 | 4.41 | 4.47 rsc.org |
| Pyrimidohexahydroquinoline (base structure) | B3LYP/6-311++G(d,p) | -5.87 | -1.39 | 4.48 | Not Reported rsc.org |
Advanced Research Applications and Future Perspectives of 7 Methoxypyrimido 4,5 B Quinolin 2 Amine Analogs
Development as Chemical Probes for Biological Research
The inherent properties of the quinoline (B57606) nucleus, a core component of the pyrimido[4,5-b]quinoline system, make its derivatives attractive candidates for the development of chemical probes. Quinoline derivatives are recognized for their fluorescence capabilities, a critical feature for designing probes to visualize and study biological processes in living cells. researchgate.net The fusion of the pyrimidine (B1678525) ring offers extensive opportunities for functionalization, allowing for the fine-tuning of photophysical properties and the attachment of specific binding moieties or reactive groups. This structural versatility enables the potential design of fluorescent probes for applications such as tracking endogenous thiols or imaging specific cellular components, thereby facilitating a deeper understanding of complex biological systems. researchgate.net
Potential as Lead Compounds in Drug Discovery Programs
Analogs of 7-methoxypyrimido[4,5-b]quinolin-2-amine have emerged as promising lead compounds in various drug discovery initiatives, largely due to their broad spectrum of biological activities. nih.gov The pyrimido[4,5-b]quinoline scaffold is associated with significant anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. researchgate.netnih.govnih.gov
In oncology, specific derivatives have demonstrated potent activity as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are crucial targets in breast cancer therapy. nih.govresearchgate.net Research has identified several N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine analogs that exhibit significant cytotoxicity against the MCF-7 breast cancer cell line, with some compounds showing greater potency than the reference drug lapatinib. nih.gov For instance, one of the most active compounds, 4l, not only showed potent dual inhibition of EGFR/HER2 but also induced cell-cycle arrest and apoptosis, highlighting its therapeutic potential. nih.gov Another study found that compound 8d, from a series of synthesized pyrimido-[4,5-b]quinolines, was the most active against the MCF-7 cell line with an IC50 value of 3.62 μM. researchgate.net
The antimicrobial potential of these compounds is also noteworthy, with studies showing that the biological activity is highly dependent on the nature and position of functional groups on the scaffold. unar.ac.idresearchgate.net This structure-activity relationship provides a clear path for medicinal chemists to optimize these molecules for enhanced potency and selectivity against various microbial pathogens. researchgate.net
| Compound | Target/Assay | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4d | EGFR Inhibition | 0.065 µM | nih.gov |
| Compound 4d | HER2 Inhibition | 0.09 µM | nih.gov |
| Compound 4i | EGFR Inhibition | 0.116 µM | nih.gov |
| Compound 4i | HER2 Inhibition | 0.164 µM | nih.gov |
| Compound 4l | EGFR Inhibition | 0.052 µM | nih.gov |
| Compound 4l | HER2 Inhibition | 0.055 µM | nih.gov |
| Compound 5b | MCF-7 Cell Line | 1.67 µM | researchgate.net |
| Compound 8d | MCF-7 Cell Line | 3.62 µM | researchgate.net |
Strategies for Prodrug Design
A significant challenge in developing quinoline-based therapeutics is their often-limited bioavailability and inability to cross biological barriers, such as the blood-brain barrier. mdpi.com Prodrug strategies offer a viable solution to overcome these pharmacokinetic hurdles. nih.gov For quinoline derivatives, a common approach involves masking polar functional groups, like carboxyl or hydroxyl groups, through chemical modifications such as esterification. mdpi.com This temporarily increases the lipophilicity of the molecule, enhancing its ability to penetrate tissues. Once inside the body, metabolic enzymes cleave the masking group, releasing the active parent drug at the site of action. acs.org
Another innovative strategy involves the synthesis of N-alkoxyquinoline prodrugs. rsc.org These compounds can be designed to release the active quinoline drug upon a specific trigger, such as one-electron reduction under anoxic conditions, which could be particularly useful for targeting hypoxic tumor environments. rsc.org Such approaches not only improve drug delivery but can also enhance target specificity and reduce systemic side effects. mdpi.com
Exploration of New Therapeutic Areas (e.g., neglected diseases, rare conditions)
The structural versatility of the pyrimido[4,5-b]quinoline scaffold makes it a valuable platform for discovering treatments for a wider range of diseases, including neglected tropical diseases (NTDs). Research into related fused heterocyclic systems has shown significant promise. For example, a series of pyrimido[5,4-d]pyrimidine-based compounds, which are analogs of the quinoline structure, were synthesized and evaluated for activity against Trypanosoma brucei and Leishmania infantum, the parasites responsible for Human African Trypanosomiasis (sleeping sickness) and visceral leishmaniasis, respectively. nih.gov Several of these compounds demonstrated low micromolar activity against T. brucei, identifying a new class of potential antitrypanosomal agents. nih.gov Given the structural similarity, this suggests that libraries of pyrimido[4,5-b]quinoline analogs could be screened to identify novel candidates for treating these and other NTDs that currently have limited and often toxic treatment options.
Integration with Advanced Screening Technologies and High-Throughput Methodologies
The advancement of pyrimido[4,5-b]quinoline-based drug discovery is closely linked to the integration of modern research technologies. The development of efficient, one-pot, multi-component synthesis reactions, sometimes assisted by microwave irradiation, allows for the rapid generation of large and diverse libraries of these compounds. researchgate.netnih.govnih.gov This is essential for high-throughput screening (HTS), where thousands of compounds can be tested simultaneously for activity against a specific biological target.
The evaluation of these compounds frequently involves in vitro screening against various cancer cell lines, such as the MCF-7 breast cancer line, to identify initial hits. researchgate.netresearchgate.net Furthermore, computational methods are increasingly being employed to accelerate the discovery process. Molecular docking studies, for example, can predict how different analogs bind to target proteins, such as EGFR or HER2, helping to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. mdpi.com This synergy between rapid synthesis, high-throughput biological screening, and computational chemistry is crucial for efficiently advancing pyrimido[4,5-b]quinoline analogs from initial hits to viable clinical candidates.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 7-Methoxypyrimido[4,5-b]quinolin-2-amine, and how can structural purity be confirmed?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous quinoline derivatives. For example, tert-butylamine and p-toluenesulfonic anhydride are used to introduce amine groups, followed by methoxy group incorporation via alkoxylation . Structural confirmation relies on ¹H/¹³C NMR (e.g., δ7.77 ppm for aromatic protons in DMSO-d6 ), LC-MS for molecular ion detection ([M+H]+ = 233.1 ), and HRMS to validate empirical formulas. Purity is assessed via retention times (e.g., tR = 1.82 min ) and chromatographic methods.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : Aromatic proton environments (e.g., δ7.50–6.57 ppm ) and carbon shifts (e.g., δ159.35 ppm for carbonyl groups ) confirm substituent positioning.
- Mass spectrometry : LC-MS and HRMS verify molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
Q. What solvents and catalysts are commonly used in its synthesis?
- Methodological Answer : Polar aprotic solvents like DMSO or chloroform facilitate reactions . Catalysts include p-toluenesulfonic anhydride for amine coupling and ZnCl₂ for cyclization in pyrimidoquinoline frameworks . Microwave-assisted synthesis may reduce reaction time for similar heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) affecting spectra .
- Heteronuclear experiments : Use HSQC/HMBC to resolve ambiguous correlations .
- Repetition under controlled conditions : Eliminate moisture/oxygen interference .
Q. How to design experiments to study the impact of substituents on biological activity (e.g., kinase inhibition)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy position) and assess activity against target proteins (e.g., p47phox-p22phox ).
- Factorial design : Optimize variables (e.g., reaction time, temperature) to maximize yield/activity .
- In silico docking : Predict binding affinities using software like AutoDock . Validate with enzymatic assays .
Q. What strategies optimize synthetic yield under varying reaction conditions?
- Methodological Answer :
- Orthogonal experimental design : Test parameters (e.g., solvent ratio, catalyst loading) to identify optimal combinations .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. pressure) .
- Scale-up protocols : Maintain stoichiometric precision and use flow chemistry for reproducibility .
Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. therapeutic efficacy) be interpreted?
- Methodological Answer :
- Dose-response curves : Establish IC₅₀ values to differentiate cytotoxic vs. therapeutic ranges .
- Metabolic stability assays : Use liver microsomes to assess compound degradation .
- Pathway analysis : Integrate transcriptomic/proteomic data to identify off-target effects .
Data Management and Theoretical Frameworks
Q. What computational tools are recommended for modeling this compound’s reactivity?
- Methodological Answer :
- Gaussian or ORCA : Calculate electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate solvent interactions and stability .
- Cheminformatics platforms : Use KNIME or Python/R packages for QSAR modeling .
Q. How to integrate theoretical frameworks into mechanistic studies of its biological activity?
- Methodological Answer :
- Hypothesis-driven research : Align experiments with theoretical models (e.g., enzyme inhibition kinetics) .
- Comparative analysis : Benchmark against known inhibitors (e.g., pyrimidoquinoline derivatives ).
- Multi-scale modeling : Combine quantum mechanics (QM) for reaction pathways and molecular mechanics (MM) for protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
